molecular formula C26H34N6O B2707501 1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine CAS No. 727690-06-4

1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine

Cat. No. B2707501
CAS RN: 727690-06-4
M. Wt: 446.599
InChI Key: GJAITMMANDFLHU-UHFFFAOYSA-N
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Description

1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, material science, and chemical synthesis. This compound is commonly referred to as 'DTBTP' and has been extensively studied for its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

The process of synthesizing and characterizing compounds with complex structures like "1-(3,5-di-tert-butylbenzoyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine" often involves advanced techniques and methodologies. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction, characterized by spectroscopic methods such as LCMS, 1H NMR, and XRD data, indicating the importance of these techniques in confirming the structure of complex compounds (Sanjeevarayappa et al., 2015).

Biological Evaluation

Compounds with piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic properties. For example, specific derivatives have shown moderate anthelmintic activity, suggesting their potential in developing new therapeutic agents (Sanjeevarayappa et al., 2015). This highlights the significance of such compounds in pharmaceutical research, especially in searching for new treatments for infectious diseases.

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives, including those with piperazine moieties, have been synthesized and screened for antimicrobial activities. Some compounds in this class have demonstrated good to moderate activities against various microorganisms, underscoring their potential application in developing antimicrobial agents (Bektaş et al., 2007).

Potential in Medicinal Chemistry

The synthesis and pharmacological evaluation of piperazine derivatives highlight their importance as privileged scaffolds in medicinal chemistry. The development of protocols for synthesizing such compounds, including through visible-light-driven reactions, further emphasizes their utility in creating potentially therapeutic agents (Gueret et al., 2020).

properties

IUPAC Name

(3,5-ditert-butylphenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O/c1-25(2,3)20-16-19(17-21(18-20)26(4,5)6)23(33)30-12-14-31(15-13-30)24-27-28-29-32(24)22-10-8-7-9-11-22/h7-11,16-18H,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAITMMANDFLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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